cis-Pralsetinib

Description

Overview of Receptor Tyrosine Kinase (RET) as an Oncogenic Driver in Malignancies

The RET proto-oncogene is responsible for encoding a receptor tyrosine kinase essential for the normal development of various tissues, including the nervous and excretory systems. However, abnormal RET signaling, caused by specific genetic changes, can fuel the growth and spread of several types of human cancers. nih.govfrontiersin.org

RET Gene Fusions and Activating Point Mutations in Cancer Pathogenesis

Oncogenic activation of RET primarily occurs through two mechanisms: gene fusions resulting from chromosomal rearrangements and activating point mutations. nih.govnumberanalytics.com

RET Gene Fusions: These occur when the part of the RET gene containing the kinase domain breaks off and joins with a portion of another gene. oncokb.org This fusion leads to the continuous, uncontrolled activation of the RET kinase. oncokb.org These genetic abnormalities are found in some non-small cell lung cancers (NSCLC), papillary thyroid cancers (PTC), and other solid tumors. mdpi.comnih.gov Common fusion partners include KIF5B and CCDC6. frontiersin.org

Activating Point Mutations: These are single-letter changes in the DNA code of the RET gene. numberanalytics.com Such mutations, especially in the gene regions that code for the extracellular or kinase domains, can also cause the RET receptor to be constantly "on." frontiersin.org Germline (hereditary) RET mutations are the defining feature of multiple endocrine neoplasia type 2 (MEN2) syndromes, which predispose individuals to medullary thyroid cancer (MTC). personalizedmedonc.com Somatic (non-hereditary) RET mutations are also present in a large number of sporadic MTC cases. personalizedmedonc.com

Role of RET Signaling in Cellular Proliferation, Migration, and Invasion

Once activated, the RET kinase sets off a chain reaction of downstream signaling pathways crucial for cell growth and survival. nih.gov Key among these are the RAS/MAPK and PI3K/AKT pathways. personalizedmedonc.comnih.gov The constant activation of these pathways by altered RET genes leads to the uncontrolled cell division that characterizes cancer. personalizedmedonc.commdpi.com

Furthermore, abnormal RET signaling is known to promote cell migration and invasion, which are critical steps in the process of metastasis. researchgate.net By activating pathways that control the cell's internal skeleton and the breakdown of the surrounding tissue matrix, oncogenic RET allows cancer cells to move from their original location and spread to other parts of the body. researchgate.net

Evolution of RET-Targeted Therapies: From Multi-Kinase Inhibitors to Selective Agents

The identification of RET as a cancer-driving gene prompted the development of drugs to block its activity. The initial strategy involved using existing drugs, which was later refined with the creation of highly specific inhibitors.

Historical Context of Non-Selective Tyrosine Kinase Inhibitors and Their Limitations

The first drugs used to target RET-driven cancers were multi-kinase inhibitors (MKIs) like cabozantinib (B823) and vandetanib. bioscientifica.commdlinx.com These drugs were not specifically designed to target RET but were found to inhibit it along with other kinases. bioscientifica.commdlinx.com While these MKIs showed some effectiveness, their lack of specificity resulted in significant side effects due to their impact on other cellular pathways. mdlinx.comwindows.net This often limited their use and affected patients' quality of life. mdlinx.com

Emergence of Selective RET Kinase Inhibitors

The drawbacks of MKIs created a clear need for more selective RET inhibitors that could powerfully block the RET signaling pathway with fewer off-target effects. nih.govnih.gov This led to the development of second-generation, highly selective RET inhibitors, including pralsetinib (B610190) and selpercatinib (B610774). nih.govnews-medical.net These drugs were engineered to fit precisely into the ATP-binding pocket of the RET kinase, resulting in greater potency and selectivity. news-medical.nethep.com.cn

Pralsetinib as a Selective RET Tyrosine Kinase Inhibitor in Preclinical and Translational Research

Pralsetinib, also known as BLU-667, is an oral, potent, and highly selective next-generation RET inhibitor. hep.com.cntargetedonc.com Preclinical research has shown its significant effectiveness against various RET fusions and mutations, including those that make cancers resistant to older multi-kinase inhibitors. nih.gov

In laboratory studies using cancer cells, pralsetinib has demonstrated very high potency against common RET fusions and mutations. hep.com.cn Research has also shown that pralsetinib is effective against the V804M "gatekeeper" mutation, which can cause resistance to other RET-targeting drugs. nih.govencyclopedia.pub In animal studies of RET-driven cancers, pralsetinib has been shown to cause significant tumor shrinkage. nih.gov These preclinical findings provided a strong basis for the clinical development of pralsetinib as a targeted therapy for patients with cancers harboring RET alterations. nih.govmdanderson.org

Preclinical Efficacy of Pralsetinib

Evolution of RET Inhibitors

Structure

3D Structure

Properties

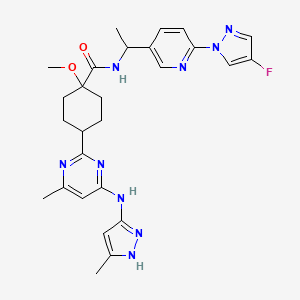

IUPAC Name |

N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLBJPZSROAGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32FN9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Pralsetinib Action

Selective Inhibition of RET Kinase Activity

Pralsetinib (B610190) was designed to target RET kinases with high precision, including those with activating mutations and gene fusions that are oncogenic drivers in various malignancies. researchgate.net Its selectivity for RET over other kinases is a key characteristic, minimizing off-target effects. patsnap.comdrugbank.com In cellular assays, pralsetinib demonstrated significantly lower concentrations for RET inhibition compared to other kinases such as VEGFR2, FGFR2, and JAK2. ascopost.com

The fundamental mechanism of action for cis-Pralsetinib involves its direct interaction with the RET kinase domain. Genetic alterations like fusions and mutations can cause the RET receptor tyrosine kinase to become constitutively active, meaning it is always "on" without the need for its usual ligand to bind. patsnap.com This leads to a continuous process of autophosphorylation, where the kinase phosphorylates itself, initiating a cascade of downstream signals that promote cancer cell proliferation and survival. patsnap.comnih.gov

This compound functions by binding to the ATP-binding site within the RET kinase domain. patsnap.com This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the RET protein. patsnap.comnih.gov By halting this initial and critical step, pralsetinib effectively shuts down the aberrant signaling originating from the mutated or fused RET protein. patsnap.comnih.gov This inhibition of RET and its downstream molecular phosphorylation limits the proliferation of cells that harbor RET gene variations. nih.gov

The constitutive activation of RET triggers multiple downstream signaling cascades that are crucial for cell growth, differentiation, and survival. patsnap.com By inhibiting RET autophosphorylation, this compound effectively obstructs these critical oncogenic pathways. patsnap.com The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT1 pathways. patsnap.comnih.gov

The RAS/RAF/MEK/ERK (MAPK) pathway is a key signaling cascade that regulates cell proliferation. Aberrant RET signaling leads to the hyperactivation of this pathway. nih.gov Preclinical models have shown that RET fusion proteins can recruit histone deacetylases (HDACs) to suppress negative regulators of the MAPK pathway, such as Dual Specificity Phosphatase 6 (DUSP6), leading to sustained activation of Extracellular Signal-Regulated Kinase (ERK). frontiersin.org

Treatment with this compound has been shown to inhibit the MAPK pathway. In preclinical studies, the administration of pralsetinib led to a decrease in the transcripts of DUSP6 and SPRY4, which are indicators of MAPK pathway inhibition. This demonstrates that by blocking RET, pralsetinib effectively dampens the downstream signals that drive uncontrolled cell division.

The PI3K/AKT signaling pathway is another critical downstream effector of RET, playing a significant role in promoting cell survival and inhibiting apoptosis (programmed cell death). nih.gov The constitutive activation of RET leads to the continuous activation of AKT1, which helps cancer cells evade apoptosis.

This compound's inhibition of RET autophosphorylation leads to the downregulation of the PI3K/AKT1 pathway. nih.gov By blocking the initial signal from the aberrant RET receptor, pralsetinib prevents the phosphorylation and activation of AKT1. This restores the cell's natural apoptotic processes, contributing to the death of cancer cells.

The tumor microenvironment is often characterized by hypoxia (low oxygen levels), which promotes tumor progression and resistance to therapy. embopress.orgfrontiersin.org A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). frontiersin.org Under hypoxic conditions, HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, cell survival, and metabolism. frontiersin.orgnih.gov

In in-vitro models of medullary thyroid carcinoma, this compound has been shown to downregulate HIF-1α in hypoxic conditions. By inhibiting the aberrant RET signaling that can contribute to the stabilization of HIF-1α, pralsetinib can counteract the pro-survival effects of the hypoxic tumor microenvironment. This action impairs the cancer cells' ability to adapt to low-oxygen conditions and can hinder tumor growth.

Modulation of Downstream Oncogenic Signaling Pathways

Comprehensive Targeting of Oncogenic RET Alterations

This compound has demonstrated potent and broad activity against a wide range of oncogenic RET alterations, including various gene fusions and point mutations. ascopost.com This comprehensive targeting is crucial for its clinical efficacy across different cancer types harboring these specific genetic drivers. nih.govresearchgate.netmdanderson.org

The drug is effective against common RET fusions such as those involving KIF5B and CCDC6 as fusion partners. ascopost.comnih.gov It has also shown potent inhibition of RET proteins with various activating point mutations, including the notable gatekeeper mutations V804M and V804L, which can confer resistance to other kinase inhibitors. ascopost.comspringernature.com

Below is a table summarizing the in vitro inhibitory activity of this compound against various RET alterations.

| RET Alteration | Type | IC50 (nM) |

| Wild-Type RET | Kinase | 0.3 - 0.4 |

| CCDC6-RET | Fusion | 0.3 - 0.4 |

| KIF5B-RET | Fusion | Potent Inhibition |

| RET M918T | Mutation | 0.4 |

| RET V804M | Mutation | 0.4 |

| RET V804L | Mutation | 0.3 |

| RET C634W | Mutation | Potent Inhibition |

| IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple preclinical studies. drugbank.comascopost.com |

The table below details the common RET fusion partners observed in clinical trials where pralsetinib has shown efficacy.

| Fusion Partner | Frequency in Efficacy-Evaluable Patients |

| CCDC6 | 26% |

| KIF5B | 26% |

| NCOA4 | 13% |

| Data from the phase 1/2 ARROW trial in patients with RET fusion-positive solid tumors (excluding NSCLC and thyroid cancer). nih.govnih.gov |

Efficacy Against RET Fusion Proteins (e.g., CCDC6-RET, KIF5B-RET)

Pralsetinib has shown marked efficacy against various oncogenic RET fusion proteins, which are formed by the chromosomal rearrangement of the RET gene with other partner genes. chemicalbook.com Among the most common fusions are CCDC6-RET and KIF5B-RET. nih.govnih.gov Preclinical studies and clinical trials have demonstrated that pralsetinib potently inhibits the kinase activity of these fusion proteins, leading to anti-tumor responses in patients with RET fusion-positive cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. patsnap.comnih.govnih.gov

The ARROW clinical trial, a phase 1/2 study, evaluated the efficacy of pralsetinib in patients with RET fusion-positive solid tumors. nih.gov In this trial, responses were observed regardless of the specific fusion partner. nih.gov For instance, in patients with RET fusion-positive NSCLC, pralsetinib demonstrated significant anti-tumor activity. dialogoroche.com While active against various fusion partners, some studies suggest potential differences in outcomes based on the fusion type, with CCDC6 RET-driven disease possibly having a better prognosis than those with KIF5B RET fusions. nih.govdialogoroche.com

Activity Against Specific RET Kinase Domain Mutations (e.g., M918T, C634W, V804E/L/M)

In addition to its effectiveness against RET fusions, pralsetinib is also highly active against specific point mutations within the RET kinase domain. These mutations can lead to constitutive activation of the RET protein and are common drivers in medullary thyroid cancer (MTC). nih.gov Pralsetinib has demonstrated potent inhibitory activity against a range of these mutations, including the most frequent M918T mutation, as well as C634W and the "gatekeeper" mutations V804E, V804L, and V804M, which can confer resistance to other kinase inhibitors. nih.govresearchgate.netresearchgate.net

The ability of pralsetinib to inhibit these gatekeeper mutations is a significant advantage, as they are a known mechanism of resistance to some multi-kinase inhibitors. blueprintmedicines.comresearchgate.net The ARROW study also confirmed the clinical activity of pralsetinib in patients with RET-mutant MTC. researchgate.net

Off-Target Kinase Inhibition and Mechanistic Implications

While pralsetinib is highly selective for the RET kinase, it does exhibit inhibitory activity against a limited number of other kinases at clinically relevant concentrations. researchgate.netdrugbank.com Understanding this off-target profile is crucial for a comprehensive view of its biological effects.

Inhibition Spectrum Beyond RET (e.g., DDR1, TRKC, FLT3, JAK1-2, TRKA, VEGFR2, PDGFRb, FGFR1-2)

Pralsetinib has been reported to inhibit other kinases, including Discoidin Domain Receptor 1 (DDR1), Tropomyosin receptor kinase C (TRKC), FMS-like tyrosine kinase 3 (FLT3), Janus kinase 1 and 2 (JAK1-2), Tropomyosin receptor kinase A (TRKA), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRb), and Fibroblast Growth Factor Receptor 1 and 2 (FGFR1-2). researchgate.netdrugbank.comnih.gov The clinical significance of this off-target inhibition is still under investigation. drugbank.com

Investigation of JAK1/2 Off-Target Inhibition and its Immunomodulatory Consequences

The off-target inhibition of JAK1 and, to a lesser extent, JAK2 by pralsetinib is of particular interest due to the central role of the JAK-STAT signaling pathway in immunoregulation. nih.govresearchgate.net Inhibition of JAK1/2 can modulate the activity of various cytokines and interferons, which are critical for both innate and adaptive immunity. nih.govnih.gov This immunomodulatory effect has been hypothesized to contribute to an increased risk of infections in patients treated with pralsetinib. nih.govresearchgate.net

In vitro studies have shown that pralsetinib has a specific inhibitory effect on JAK1. nih.gov The inhibition of JAK2 by pralsetinib has been demonstrated to decrease the phosphorylation of STAT5 in vitro. nih.gov The JAK/STAT pathway is interconnected with the RET pathway, and RET inhibition by pralsetinib can also lead to a reduction in JAK/STAT activation. nih.gov The clinical consequences of this off-target activity are an area of ongoing research, with a focus on understanding its impact on the immune system and the potential for increased susceptibility to infections. nih.govresearchgate.net

Pharmacological Profile and in Vitro/in Vivo Research

In Vitro Pharmacological Characterization

Pralsetinib (B610190) exhibits remarkable potency and selectivity against wild-type RET and various oncogenic RET alterations. In enzymatic assays, pralsetinib demonstrates half-maximal inhibitory concentrations (IC50) in the sub-nanomolar range for wild-type RET, typically between 0.3 to 0.4 nM selleckchem.commedkoo.commedchemexpress.comadooq.comhep.com.cnaacrjournals.org.

The compound also displays potent activity against clinically relevant RET mutations and fusions, including:

RET V804L: IC50 of 0.3-0.4 nM selleckchem.commedkoo.commedchemexpress.comadooq.comaacrjournals.org

RET V804M: IC50 of 0.3-0.4 nM selleckchem.commedkoo.commedchemexpress.comadooq.comaacrjournals.orgtargetmol.com

RET M918T: IC50 of 0.4 nM selleckchem.commedchemexpress.comaacrjournals.orgtargetmol.com

CCDC6-RET fusion: IC50 of 0.4 nM medkoo.commedchemexpress.comadooq.comaacrjournals.orgtargetmol.com

RET C634W: IC50 of 0.4 nM medchemexpress.comaacrjournals.orgtargetmol.come-crt.org

RET V804E: IC50 of 0.4 nM aacrjournals.orge-crt.orgascopost.commdpi.com

Crucially, pralsetinib demonstrates a high degree of selectivity for RET over other kinases. It is approximately 100-fold more selective for RET compared to most multi-kinase inhibitors (MKIs) and exhibits about 88-fold greater selectivity for RET than VEGFR2 mdpi.com. In cellular assays, pralsetinib inhibited RET at concentrations approximately 14-, 40-, and 12-fold lower than those required for VEGFR2, FGFR2, and JAK2, respectively aacrjournals.orgascopost.com. This selectivity profile helps to minimize off-target effects often associated with less selective kinase inhibitors.

In vitro studies have confirmed pralsetinib's ability to suppress RET pathway signaling and inhibit the proliferation of cancer cells harboring RET alterations. Pralsetinib effectively suppresses RET pathway signaling in cell lines such as LC2/ad (CCDC6-RET, NSCLC), MZ-CRC-1 (RET M918T, MTC), and TT (RET C634W, MTC) medchemexpress.comtargetmol.com. It has also been shown to inhibit RET autophosphorylation in Ba/F3 cells engineered with the KIF5B-RET fusion mdpi.com.

Preclinical In Vivo Efficacy Studies

In preclinical animal models, pralsetinib has consistently demonstrated potent anti-tumor activity. It effectively inhibits the growth of xenografts derived from non-small cell lung cancer (NSCLC) and thyroid cancer that are driven by various RET mutations and fusions, while notably sparing VEGFR-2 medchemexpress.comtargetmol.com.

Pralsetinib exhibits dose-dependent efficacy in allograft tumor models, including those with KIF5B-RET and KIF5B-RET V804L, with doses as low as 10 mg/kg administered twice daily medchemexpress.comtargetmol.com. The compound has shown antitumor activity in both cell-derived and patient-derived xenograft (PDX) tumor models driven by RET alterations ascopost.comtheoncologynurse.com. Moreover, pralsetinib has been shown to suppress tumor growth in models driven by ESR1-TAF and ERα LBD mutants, underscoring its potential in diverse cancer contexts aacrjournals.orgnih.gov.

Pralsetinib has also demonstrated efficacy in preclinical models of brain metastases. It has been shown to prolong survival in mice bearing intracranial tumor models driven by KIF5B-RET or CCDC6-RET fusions ascopost.com. Preclinical data suggest that pralsetinib may have enhanced intracranial efficacy oup.com.

Clinical trial data from the ARROW study provide supportive evidence for its activity in brain metastases. Among patients with measurable intracranial metastases at baseline who received pralsetinib, an intracranial response rate of 53% was observed, including three complete responses, with a median duration of response of 11.5 months oup.com. A meta-analysis of RET inhibitors also reported a 70% intracranial objective response rate (ORR) in patients with brain metastases treated with pralsetinib nih.gov.

Mechanistic Absorption and Pharmacokinetic Modeling

The pharmacokinetic (PK) profile of pralsetinib has been investigated using physiologically-based pharmacokinetic (PBPK) modeling, which integrates physicochemical properties with physiological information to describe absorption, distribution, metabolism, and excretion (ADME) nih.govnih.govresearchgate.net. Pralsetinib is an orally administered drug, and its absorption has been characterized using advanced dissolution and absorption models, including the Simcyp model and the dynamic in vitro Tiny-TIM system nih.govnih.gov.

Studies using the Tiny-TIM system indicated that pralsetinib exhibits bioaccessibility of 63% at a 200 mg dose and 53% at a 400 mg dose in a fasted state, with a 16% reduction at the higher dose under conditions of elevated gastric pH nih.gov. PBPK modeling predicted similar fractions absorbed for 200 mg and 400 mg doses, aligning with observed dose-proportional increases in pralsetinib exposure nih.gov.

Pralsetinib is identified as a substrate for both the drug metabolizing enzyme CYP3A4 and the efflux transporter P-glycoprotein (P-gp) nih.govresearchgate.net. Its primary metabolic pathways involve CYP3A4 and UGT1A4, with minor contributions from CYP2D6 and CYP1A2 europa.eu. The steady-state mean apparent volume of distribution for pralsetinib is approximately 255 L, with high plasma protein binding (97.1%) that is independent of concentration europa.eu. Renal elimination of pralsetinib is negligible, suggesting no dose adjustment is required for patients with renal impairment europa.eu. PBPK models have also been developed to predict the brain exposure of pralsetinib, incorporating a four-compartmental brain model researchgate.net.

Structural Biology and Binding Dynamics of Pralsetinib

Elucidation of Pralsetinib-RET Kinase Complex Crystal Structures

The atomic-level details of how pralsetinib (B610190) engages with the RET kinase have been illuminated by X-ray crystallography. These studies provide a static yet highly detailed snapshot of the drug-target complex, revealing the precise orientation and bonding patterns that underpin its inhibitory activity.

Crystal structures of the pralsetinib-RET kinase complex, such as those deposited in the Protein Data Bank (PDB) under accession codes 7JU5 and 7DU9, reveal a distinct and unconventional binding mode compared to many other tyrosine kinase inhibitors (TKIs). nih.govrcsb.org Pralsetinib functions as an ATP-competitive inhibitor, occupying the space normally taken by adenosine (B11128) triphosphate (ATP) in the RET kinase domain. patsnap.com This binding prevents the phosphorylation of RET and its downstream signaling partners, thereby blocking the pathways that drive cancer cell proliferation and survival. patsnap.com

The binding is characterized by a series of specific hydrogen bonds and van der Waals interactions. Notably, hydrogen bonds are observed between the carboxamide group of pralsetinib and the backbone of alanine (B10760859) (ALA) 807 in the hinge region of the kinase. researchgate.net Another hydrogen bond is typically formed between the pyridine (B92270) ring of pralsetinib and a serine (SER) residue, such as SER811. researchgate.net These interactions are crucial for anchoring the inhibitor within the active site.

Table 1: Crystallographic Data for Pralsetinib-RET Kinase Complex

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Deposition Date |

|---|---|---|---|---|

| 7JU5 | 1.90 | 0.188 | 0.247 | 2020-08-19 |

| 7DU9 | 2.31 | 0.219 | 0.249 | 2021-01-08 |

This table presents crystallographic data for two representative structures of the cis-Pralsetinib-RET kinase complex, highlighting the high resolution achieved in these structural studies. nih.govrcsb.orgresearchgate.net

A key feature of pralsetinib's interaction with RET is its ability to simultaneously engage both the front and back clefts of the drug-binding pocket. drugbank.com Unlike many TKIs that either occupy only the front cleft or pass through the gatekeeper residue to access the back pocket, pralsetinib employs a unique "wrapping" mechanism. drugbank.com One end of the molecule anchors in the front cleft, while the rest of the molecule wraps around the "gate wall" to access the back cleft. nih.govnih.gov This dual-pocket occupancy contributes to the high potency and selectivity of the inhibitor.

The "gatekeeper" residue is a critical amino acid in the ATP-binding pocket of kinases that controls access to a hydrophobic back pocket. Mutations at this site are a common mechanism of acquired resistance to TKIs. In the RET kinase, the gatekeeper residue is valine 804 (V804). Pralsetinib's unique binding mode, which wraps around the gate wall rather than passing through the gate, cleverly avoids steric clashes with potential mutations at the V804 position. researchgate.net This structural feature allows pralsetinib to maintain potency against RET kinases harboring gatekeeper mutations like V804M or V804L, which confer resistance to other multi-kinase inhibitors. However, this binding mode does leave it susceptible to mutations at other non-gatekeeper residues, such as those at the solvent front (e.g., G810) and the hinge region. patsnap.comnih.gov

Molecular Modeling and Computational Studies

Complementing the static images from crystallography, molecular modeling and computational simulations provide dynamic insights into the pralsetinib-RET interaction. These methods allow for the prediction and analysis of binding affinities, the stability of the complex over time, and the impact of mutations.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Docking studies for pralsetinib with the RET kinase active site have been instrumental in understanding the key interactions that govern its binding affinity. These simulations often utilize software such as AutoDock or the Glide module within the Schrödinger suite.

In these simulations, pralsetinib is treated as a flexible ligand, and the RET protein's binding site is defined by a grid. The docking algorithms then explore various conformations and orientations of pralsetinib within the binding site, scoring them based on factors like intermolecular energetics. Pralsetinib has been used as a reference compound in such studies, with reported docking scores in the range of -7.79 kcal/mol, indicating a strong and favorable binding interaction. These simulations corroborate the binding mode seen in crystal structures, highlighting the critical hydrogen bonds with hinge residues like ALA807 and other key hydrophobic interactions. researchgate.net

Table 2: Key Interacting Residues of Pralsetinib in RET Kinase from Docking Simulations

| Interacting Residue | Type of Interaction |

|---|---|

| ALA807 | Hydrogen Bond |

| SER811 | Hydrogen Bond |

| LYS758 | van der Waals |

| VAL738 | van der Waals |

| TYR806 | van der Waals |

| GLY810 | van der Waals |

This table summarizes the principal amino acid residues within the RET kinase active site that are predicted by docking simulations to interact with this compound, and the nature of these interactions. researchgate.net

Molecular dynamics (MD) simulations offer a powerful tool to study the physical movements of atoms and molecules over time. For the pralsetinib-RET complex, MD simulations, often run for hundreds of nanoseconds, are used to assess the stability of the binding and to observe any conformational changes in the protein or the ligand upon binding. nih.gov

These simulations have shown that the pralsetinib-RET complex is stable, with the inhibitor remaining securely in the binding pocket throughout the simulation. nih.gov The root-mean-square deviation (RMSD) of the complex often remains low, indicating a stable conformation. nih.gov Furthermore, MD simulations coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a quantitative measure of binding affinity. nih.gov These studies have been crucial in understanding the mechanisms of resistance, for instance, by showing how mutations like G810C can disrupt key hydrogen bonding interactions with hinge residues, thereby reducing the binding affinity of pralsetinib. nih.gov

In Silico Screening and Fragment-Based Drug Design Approaches for Novel RET Inhibitors

The development of selective and potent RET inhibitors like this compound has been significantly accelerated by modern computational techniques. In silico screening and fragment-based drug design (FBDD) have emerged as powerful strategies to identify and optimize novel drug candidates targeting the RET kinase, aiming to enhance efficacy and overcome acquired resistance. mdpi.comnih.gov

In Silico Screening of Chemical Libraries

Virtual or in silico screening involves computationally evaluating large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target, such as the RET kinase. nih.govmdpi.com This approach allows researchers to efficiently screen millions of compounds, prioritizing a smaller, more manageable number for experimental validation. mdpi.com

A common strategy employs a multi-step filtering process using pralsetinib as a reference compound. nih.gov In one such comprehensive study, researchers screened 11,808 compounds from the DrugBank repository. The process began by applying various models, including pharmacophore, e-pharmacophore, and receptor cavity-based hypotheses, to narrow down the initial pool. nih.gov

The resulting candidates were then subjected to a tiered molecular docking process to predict their binding affinity and mode of interaction with the RET protein. This process typically involves stages of increasing computational precision, such as high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP). nih.gov The binding capabilities of the screened compounds were consistently compared to those of pralsetinib. nih.gov This rigorous computational funnel ultimately identified a few lead molecules with promising inhibitory potential against the RET protein. nih.gov

| Screening Stage | Methodology | Number of Compounds | Key Objective |

|---|---|---|---|

| Initial Library | DrugBank Repository | 11,808 | Starting pool of diverse chemical structures. |

| Hypothesis-Based Screening | Pharmacophore, E-Pharmacophore, Receptor-Cavity Models | 3673, 1198, and 4595 respectively | Identify compounds with essential structural features for RET binding. |

| Molecular Docking (Tiered) | HTVS, SP, XP (e.g., Glide algorithm) | 887 compounds with better binding than reference | Predict and score the binding poses and affinity of candidates in the RET active site. |

| Post-Docking Analysis | MM/GBSA, Density Functional Theory (DFT) | Final lead molecules (e.g., 3 compounds) | Refine binding free energy calculations and assess compound stability. |

The increasing integration of artificial intelligence (AI) and machine learning (ML) is further revolutionizing virtual screening. rsc.orgmdpi.com These technologies can build predictive models to identify novel inhibitors, analyze structure-activity relationships, and even predict potential resistance mutations. rsc.orgmdpi.com

Fragment-Based Drug Design (FBDD)

Fragment-based drug design offers an alternative to high-throughput screening. nih.gov This technique begins by identifying small, low-molecular-weight chemical fragments that bind weakly but efficiently to the target protein's active site. drugdiscoverychemistry.com These initial fragment "hits" are then optimized and linked together or "grown" to produce a larger, more potent lead compound. nih.govnih.gov FBDD is particularly effective for exploring the chemical space of a protein's active site to create highly specific and potent inhibitors. mdpi.com

In the context of RET inhibitor discovery, researchers have successfully applied FBDD by deconstructing known inhibitors into their constituent fragments. nih.gov One study fragmented 18 existing RET inhibitors from diverse chemical classes into 335 smaller pieces. nih.gov These fragments were then computationally recombined or "bred" to generate 115 novel hybrid molecules. nih.gov

The inhibitory potential of these newly designed compounds was evaluated using molecular docking and machine learning-based scoring (RF-Score), with pralsetinib serving as a benchmark. nih.gov This process identified multiple hybrid compounds that exhibited superior predicted binding affinity and stability compared to the reference drug. mdpi.comnih.gov Subsequent molecular dynamics simulations are often employed to confirm the stability of the compound within the RET binding pocket over time. mdpi.comnih.gov

| FBDD Stage | Methodology | Number of Molecules | Key Objective |

|---|---|---|---|

| Initial Compounds | Selection of known RET inhibitors | 18 | Provide diverse chemical scaffolds for deconstruction. |

| Fragmentation | Computational deconstruction | 335 fragments | Generate a library of small binding moieties. |

| Fragment Recombination | Computational "breeding" of fragments | 115 hybrid molecules | Create novel chemical entities by linking fragments. |

| Screening & Scoring | Extra Precision Docking, RF-Score | 37 compounds with better binding than reference | Identify hybrids with high predicted binding affinity for RET. |

| Validation | MM/GBSA, Molecular Dynamics Simulation | Final lead molecules (e.g., 3 compounds) | Confirm binding free energy and stability of the designed inhibitors. |

These computational approaches are instrumental in the ongoing effort to develop next-generation RET inhibitors. By rapidly identifying novel scaffolds and optimizing molecular interactions, in silico screening and FBDD help to address clinical challenges such as acquired resistance to existing therapies, including those targeting solvent front and gatekeeper mutations. nih.govnih.gov

Mechanisms of Acquired Resistance to Pralsetinib

On-Target Secondary RET Kinase Domain Mutations

The most frequently observed mechanism of acquired resistance to Pralsetinib (B610190) involves the emergence of secondary mutations in the RET kinase domain. These mutations alter the structure of the ATP-binding pocket or surrounding regions, thereby diminishing the binding affinity of Pralsetinib and restoring kinase activity. These on-target mutations are often found in specific regions of the kinase domain, including the solvent front, roof, and hinge regions. elsevierpure.comnih.gov

Mutations at the glycine (B1666218) 810 (G810) residue, located at the solvent front of the RET kinase domain, are among the most common on-target resistance mechanisms identified in patients progressing on Pralsetinib and other selective RET inhibitors. researchgate.net Clinical and preclinical studies have identified several substitutions at this position, including G810C, G810S, and G810R. nih.govnih.govnih.gov The emergence of these mutations has been detected in circulating tumor DNA (ctDNA) of patients prior to clinical evidence of disease progression. nih.govnih.gov

These mutations introduce bulkier amino acid residues that sterically hinder the binding of Pralsetinib. nih.gov In vitro studies have confirmed that cell lines engineered to express these mutations exhibit significantly reduced sensitivity to Pralsetinib, with IC50 values increasing by 40- to 70-fold compared to wild-type RET. researchgate.netlarvol.com The G810 mutations represent a convergent evolutionary mechanism of resistance, where different substitutions at the same amino acid position achieve a common outcome of disrupting drug binding. nih.gov

Another critical site for resistance mutations is the "roof" of the ATP-binding site, specifically at the leucine (B10760876) 730 (L730) residue. researchgate.netblueprintmedicines.com In vitro resistance screens and analyses of patient samples have identified L730V and L730I as mutations that confer strong resistance to Pralsetinib. researchgate.netresearchgate.net

These mutations have been shown to increase the IC50 of Pralsetinib by approximately 58- to 61-fold. researchgate.net Interestingly, the L730V/I mutations display a different resistance profile compared to solvent front mutations, as they have been found to confer a high degree of resistance to Pralsetinib while retaining relative sensitivity to the alternative RET inhibitor, selpercatinib (B610774). researchgate.netnih.gov This suggests that subtle structural differences between inhibitors can be exploited by specific resistance mutations.

The hinge region of the kinase domain is crucial for anchoring ATP and kinase inhibitors. Mutations in this area can directly disrupt drug binding. The Y806C mutation, located in the RET hinge region, has been identified in patients who have developed resistance to selective RET inhibitors. elsevierpure.comnih.gov This mutation, along with Y806N, has been shown in preclinical models to be cross-resistant to both Pralsetinib and selpercatinib. nih.govresearchgate.net The tyrosine at position 806 is a key interaction point for Pralsetinib, and its substitution compromises the drug's ability to effectively bind and inhibit the kinase. aacrjournals.org

Table 1: In Vitro Pralsetinib Activity Against RET Kinase Domain Mutations This table summarizes the half-maximal inhibitory concentration (IC50) and fold change in resistance for various RET mutations compared to wild-type (wt) RET, as determined in BaF3 cell proliferation assays.

| RET Mutation | Location | Pralsetinib IC50 (nM) | Fold Change vs. wt | Reference |

|---|---|---|---|---|

| KIF5B-RET (wt) | - | 8.8 | 1.0 | researchgate.net |

| G810S | Solvent Front | 350.2 | ~40 | researchgate.net |

| G810C | Solvent Front | 616.0 | ~70 | researchgate.net |

| L730V | Roof | 511.1 | ~58 | researchgate.net |

| L730I | Roof | 535.1 | ~61 | researchgate.net |

| Y806C | Hinge | 155.0 | ~18 | nih.gov |

| Y806N | Hinge | 293.0 | ~33 | nih.gov |

The structural basis for resistance is rooted in Pralsetinib's unique binding mode. Unlike many tyrosine kinase inhibitors (TKIs), Pralsetinib anchors in the front cleft and wraps around the kinase gate wall to access the back cleft. elsevierpure.comnih.govnih.gov This unconventional binding avoids interference from traditional "gatekeeper" mutations but leaves it vulnerable to mutations at non-gatekeeper sites like the solvent front and hinge region. elsevierpure.comnih.gov

X-ray crystallography studies have provided insights into these resistance mechanisms. aacrjournals.org

Solvent Front (G810): The G810 residue is located in close proximity to where the methylpyrimidine ring of Pralsetinib binds. Replacing the small glycine residue with larger ones (like cysteine, serine, or arginine) results in direct steric clashes that prevent the drug from settling into its binding pocket correctly. nih.govaacrjournals.org

Hinge (Y806): The Y806 residue is part of the adenosine (B11128) pocket where a key component of Pralsetinib, its nine-membered pyrazolo ring, binds. A mutation at this site is predicted to disrupt the critical interactions necessary to anchor the drug effectively. aacrjournals.org

Roof (L730): Mutations in the roof region, such as L730V/I, are believed to alter the conformation of the ATP-binding pocket, thereby reducing the potency of Pralsetinib. blueprintmedicines.com

Off-Target Bypass Signaling Pathway Activation

In addition to on-target mutations, tumors can develop resistance to Pralsetinib by activating alternative signaling pathways that render the cells independent of RET signaling for their growth and survival. blueprintmedicines.com This "bypass track" activation allows cancer cells to circumvent the therapeutic blockade of the RET pathway. youtube.com

One of the key identified off-target resistance mechanisms is the amplification of the MET proto-oncogene. researchgate.netnih.gov MET amplification leads to the overexpression and constitutive activation of the c-MET receptor tyrosine kinase. nih.gov This, in turn, activates downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are also downstream of RET. nih.govnih.gov

By hyperactivating these critical survival pathways through a RET-independent mechanism, MET amplification provides a bypass route that allows tumor cells to continue to proliferate despite the effective inhibition of RET by Pralsetinib. nih.gov The identification of MET amplification as a resistance mechanism has been observed in patients with RET fusion-positive non-small cell lung cancer who have progressed on selective RET inhibitors. researchgate.netnih.gov This finding suggests that combination therapies targeting both RET and MET could be a potential strategy to overcome this form of resistance.

Emergence of KRAS Amplification as a Resistance Mechanism

A notable off-target resistance mechanism to cis-pralsetinib is the amplification of the KRAS gene. KRAS is a key downstream effector in the RAS/MAPK signaling pathway, which is crucial for cell proliferation and survival. Amplification of the KRAS gene leads to an increased production of the KRAS protein, which can reactivate the MAPK pathway even when the upstream RET signaling is effectively blocked by pralsetinib.

In a study analyzing 18 patients with RET fusion-positive non-small cell lung cancer (NSCLC) who had developed resistance to either selpercatinib or pralsetinib, one case of acquired KRAS amplification was identified. researchgate.netnih.govnih.gov This finding highlights that bypass activation of the MAPK pathway through KRAS amplification is a clinical mechanism of resistance to selective RET inhibitors. Further research suggests that a significant portion of resistance to selective RET inhibition may be driven by such RET-independent mechanisms. nih.govresearchgate.net

The emergence of KRAS amplification underscores the complexity of tumor evolution under the pressure of targeted therapy. It represents a shift in the oncogenic driver of the tumor, from RET to KRAS, thereby rendering the RET-specific inhibitor ineffective.

Table 1: Off-Target Resistance Mechanisms to Pralsetinib

| Resistance Mechanism | Description | Cancer Type | Reference |

|---|---|---|---|

| KRAS Amplification | Increased copy number of the KRAS gene, leading to reactivation of the MAPK pathway. | Non-Small Cell Lung Cancer (NSCLC) | researchgate.netnih.govnih.gov |

Activation of Aberrant Intracellular Signaling Pathways

Beyond the amplification of specific genes, acquired resistance to pralsetinib can also involve the aberrant activation of entire signaling pathways that were not previously driving the tumor's growth. This allows the cancer cells to bypass their dependency on the RET signaling pathway.

One such pathway implicated in acquired resistance to pralsetinib is the Hedgehog (Hh)-Gli signaling pathway. The Hh pathway is a crucial regulator of embryonic development and is typically inactive in most adult tissues. Its aberrant activation has been linked to the development and progression of various cancers.

In the context of medullary thyroid carcinoma (MTC), research has shown that resistance to pralsetinib can be associated with the aberrant activation of the Hh-Gli signaling pathway. nih.gov Studies on MTC cell lines have demonstrated that pralsetinib-resistant cells exhibit activation of this pathway, suggesting it as a novel escape mechanism from pralsetinib therapy. nih.gov This activation was not observed in treatment-naive cells, indicating it is an acquired resistance mechanism.

The key effector of the Hh pathway is the transcription factor Gli1. In its inactive state, Gli1 is sequestered in the cytoplasm. Upon pathway activation, Gli1 translocates to the nucleus, where it induces the transcription of target genes that promote cell proliferation, survival, and differentiation.

Studies have shown that treatment with pralsetinib can, in some instances, stimulate the re-localization of Gli1 from the cytoplasm to the nucleus in a subset of MTC cells. nih.gov Furthermore, pralsetinib-resistant MTC cells display a confirmed activation of Gli1 and a corresponding upregulation of its transcriptionally regulated target genes. nih.gov This nuclear translocation and subsequent gene upregulation effectively bypass the RET inhibition by pralsetinib, leading to continued tumor cell viability and proliferation. The combination of pralsetinib with inhibitors of the Hh-Gli pathway has been shown to overcome this resistance in preclinical models, resulting in decreased Gli1 expression and impaired cell viability. nih.gov

Table 2: Aberrant Signaling Pathways in Pralsetinib Resistance

| Signaling Pathway | Key Molecule | Mechanism of Action in Resistance | Cancer Type | Reference |

|---|---|---|---|---|

| Hedgehog-Gli | Gli1 | Nuclear re-localization and upregulation of target genes, promoting cell survival and proliferation. | Medullary Thyroid Carcinoma (MTC) | nih.gov |

Drug Discovery and Synthetic Methodologies for Pralsetinib Analogues

Rational Design and Development of Pralsetinib (B610190)

The discovery of Pralsetinib, also known as BLU-667, was a result of a deliberate and methodical drug discovery campaign initiated by Blueprint Medicines. The primary goal was to identify a best-in-class therapy that could selectively target oncogenic RET alterations, including fusions and mutations, which are known drivers in various cancers such as non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).

The journey to identify a novel, potent, and selective RET inhibitor began with a comprehensive high-throughput screening (HTS) campaign. A diverse library of over 10,000 "agnostically designed" kinase inhibitors was screened to identify initial chemical matter with activity against the RET kinase. nih.govnih.gov This large-scale screening approach allowed for an unbiased exploration of chemical space to find starting points for a drug discovery program. The primary objective of this initial phase was to identify compounds with any level of inhibitory activity against RET, which could then be optimized through medicinal chemistry efforts.

Following the identification of initial hits from the HTS, a rigorous structure-guided drug design and medicinal chemistry effort was undertaken to optimize their potency, selectivity, and drug-like properties. This iterative process involved the synthesis and evaluation of numerous analogues to establish a clear structure-activity relationship (SAR).

The crystal structure of the RET kinase domain in complex with lead compounds, and ultimately with Pralsetinib itself, was instrumental in this process. These structures provided atomic-level insights into the binding interactions between the inhibitor and the ATP-binding pocket of the RET kinase. This structural information guided the chemical modifications aimed at maximizing favorable interactions and minimizing clashes, thereby enhancing binding affinity and potency.

A key objective of the optimization program was to achieve high selectivity for RET over other kinases, particularly VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), as off-target inhibition of VEGFR2 is associated with significant toxicities. nih.gov The design of Pralsetinib successfully incorporated features that exploited subtle differences between the ATP-binding sites of RET and other kinases. This resulted in a compound with exceptional selectivity.

The potency of Pralsetinib against wild-type RET and various clinically relevant mutants is a testament to the success of this optimization campaign. In biochemical assays, Pralsetinib has demonstrated sub-nanomolar inhibitory activity against wild-type RET and key oncogenic mutants.

| RET Kinase Form | IC50 (nM) |

|---|---|

| Wild-Type RET | 0.4 |

| V804L Mutant | 0.3 |

| V804M Mutant | 0.4 |

| M918T Mutant | 0.4 |

| CCDC6-RET Fusion | 0.4 |

Pralsetinib's design also proactively addressed potential mechanisms of drug resistance. For instance, it maintains potent activity against the V804M "gatekeeper" mutation, a common resistance mechanism to older multi-kinase inhibitors.

Advanced Synthetic Strategies for Pralsetinib and Related Compounds

The efficient and scalable synthesis of Pralsetinib and its analogues is crucial for both preclinical research and potential large-scale manufacturing. Researchers have explored various synthetic routes, including innovative chemo-enzymatic approaches, to produce the chiral intermediates and the final compound.

This innovative approach utilizes an aminotransferase (ATA) enzyme, specifically ATA-260, in an aqueous micellar medium. The process involves a Dess-Martin oxidation followed by a codex ATA-catalyzed transamination step. researchgate.net This chemo-enzymatic method offers several advantages over traditional chemical synthesis, including high enantioselectivity (>99.9% ee), high yields (exceeding 80%), and the avoidance of expensive chiral ligands and toxic reagents. researchgate.net The use of an aqueous medium also aligns with the principles of green chemistry, making the synthesis more environmentally friendly.

Several synthetic routes for Pralsetinib have been reported in the scientific literature and patents. One common approach involves the coupling of key building blocks. For instance, a synthesis described involves a Suzuki coupling to form a core intermediate, followed by further functionalization and a final amide coupling to introduce the chiral amine side chain. chemicalbook.com

The general synthetic strategy often involves:

Synthesis of the substituted pyrimidine (B1678525) core.

Synthesis of the chiral amine side chain.

Coupling of the two fragments to form the final Pralsetinib molecule.

Development of Analytical Methods for Pralsetinib and Impurities in Research

Robust analytical methods are essential for the quality control of Pralsetinib, including the quantification of the active pharmaceutical ingredient (API) and the detection and characterization of any impurities.

Several high-performance liquid chromatography (HPLC) methods have been developed and validated for the analysis of Pralsetinib and its related substances. nih.govkoreascience.kr These methods are crucial for assessing the purity of the drug substance and for monitoring its stability under various stress conditions.

One developed RP-HPLC-UV method utilizes a Waters X Bridge C18 column with a gradient elution of potassium dihydrogen phosphate (B84403) and acetonitrile. nih.gov The method was validated according to ICH guidelines and demonstrated good linearity, sensitivity, accuracy, and robustness for the quantification of Pralsetinib and its known impurities. nih.gov

For the identification and characterization of unknown impurities and degradation products, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool. koreascience.kr Forced degradation studies of Pralsetinib have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions. koreascience.kr These studies help to elucidate the degradation pathways of the drug and identify potential degradation products that may need to be controlled in the final drug product.

| Stress Condition | Degradation (%) | Identified Degradation Products |

|---|---|---|

| Acidic | 29.3 | DP 1, 2, 4 |

| Basic | 21.5 | DP 1, 2, 5 |

| Oxidative | 19.8 | DP 1, 2, 3 |

| Thermal | Minimal | - |

| Photolytic | Minimal | - |

The development of these sophisticated analytical methods is integral to ensuring the quality, safety, and efficacy of Pralsetinib throughout its lifecycle, from early-stage research to clinical use.

High-Performance Liquid Chromatography (HPLC) for Related Substances

The control of impurities in the final active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of process-related impurities and degradation products in pharmaceutical substances. researchgate.net For pralsetinib, robust HPLC methods are essential to ensure its quality, safety, and efficacy. nih.govfrontiersin.org

Recent studies have focused on developing and validating specific and sensitive HPLC methods for the analysis of pralsetinib and its related substances. nih.govfrontiersin.org These methods are designed to effectively separate the main compound from any potential impurities that may arise during synthesis or storage. nih.govfrontiersin.org The validation of these analytical procedures is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability. nih.govkoreascience.kr

One such developed method is a reverse-phase HPLC (RP-HPLC) technique that has demonstrated effectiveness in separating pralsetinib from known and unknown impurities. nih.govfrontiersin.org The development process for these methods involves optimizing various parameters, including the choice of the stationary phase (column), the composition of the mobile phase, and the detection wavelength to achieve the best possible separation. frontiersin.org

A study detailed the development of an RP-HPLC-UV method for the quantitative analysis of pralsetinib and its associated substances. frontiersin.org This method was validated for specificity, linearity, accuracy, precision, and robustness, confirming its suitability for quality control. frontiersin.orgnih.gov Stress degradation studies, which involve subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, have also been performed to identify potential degradation products. koreascience.kr These studies are crucial for understanding the stability of pralsetinib and for identifying the impurities that need to be monitored. koreascience.kr For instance, significant degradation of pralsetinib has been observed under acidic and basic conditions. koreascience.kr

The following tables summarize the key parameters of a validated HPLC method for the analysis of related substances in pralsetinib.

Table 1: HPLC Method Parameters for Pralsetinib Related Substances Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Waters X Bridge C18, 4.6 mm × 250 mm, 5 µm nih.govfrontiersin.orgnih.govresearchgate.net |

| Mobile Phase A | 20 mmol/L Potassium Dihydrogen Phosphate (KH2PO4) and Acetonitrile (ACN) (19:1 v/v) nih.govfrontiersin.orgnih.govresearchgate.net |

| Mobile Phase B | Acetonitrile (ACN) nih.govfrontiersin.orgnih.govresearchgate.net |

| Elution | Gradient nih.govfrontiersin.orgnih.govresearchgate.net |

| Flow Rate | 1.0 mL/min nih.govnih.govresearchgate.net |

| Detection Wavelength | 260 nm nih.govnih.govresearchgate.net |

| Injection Volume | 10 µL nih.govnih.govresearchgate.net |

| Sample Solvent | Methanol and Water (50/50, v/v) nih.govfrontiersin.org |

The performance of this method was rigorously evaluated, demonstrating excellent linearity and sensitivity for pralsetinib and its identified impurities.

Table 2: Method Validation Data for Pralsetinib and Its Impurities

| Compound | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |

|---|---|---|---|

| Pralsetinib | 0.04–10.32 nih.govfrontiersin.orgnih.govresearchgate.net | 0.013 nih.govfrontiersin.orgnih.govresearchgate.net | 0.04 nih.govfrontiersin.orgnih.govresearchgate.net |

| Impurity-A | 0.035–10.21 nih.govfrontiersin.orgnih.govresearchgate.net | 0.01 nih.govfrontiersin.orgnih.govresearchgate.net | 0.035 nih.govfrontiersin.orgnih.govresearchgate.net |

| Impurity-B | 0.09–10.16 nih.govfrontiersin.orgnih.govresearchgate.net | 0.03 nih.govfrontiersin.orgnih.govresearchgate.net | 0.09 nih.govfrontiersin.orgnih.govresearchgate.net |

| Impurity-C | 0.15–10.19 nih.govfrontiersin.orgnih.govresearchgate.net | 0.015 nih.govfrontiersin.orgnih.govresearchgate.net | 0.05 nih.govfrontiersin.orgnih.govresearchgate.net |

Another study presented a different HPLC method, also utilizing an XBridge® RP-C18 column but with a mobile phase consisting of ethanol (B145695) and 50 mM formic acid at pH 2.9. koreascience.kr This method was also validated according to ICH guidelines and used in conjunction with mass spectrometry (HPLC-MS/MS) to identify five degradation products. koreascience.kr The successful development and validation of these HPLC methods provide reliable tools for the quality assessment of pralsetinib, which is crucial for process development and ensuring the safety of the final drug product. nih.govfrontiersin.orgkoreascience.kr

Advanced Research Directions and Future Perspectives

Strategies to Overcome Pralsetinib (B610190) Resistance in Preclinical Models

The development of resistance is a common hurdle in targeted cancer therapy. Preclinical research is actively investigating mechanisms of Pralsetinib resistance and developing strategies to circumvent them.

Development of Next-Generation RET Inhibitors Targeting Specific Resistance Mutations

Acquired resistance to Pralsetinib often arises from secondary mutations within the RET kinase domain, particularly at the solvent front (e.g., G810R/S/C/V) and hinge regions (e.g., Y806C/N), which can sterically hinder drug binding bioscientifica.commdpi.comresearchgate.netnih.gov. Additionally, gatekeeper mutations like V804M/L can confer resistance to earlier generation inhibitors bioscientifica.commdpi.combioscientifica.com. Next-generation RET inhibitors are being designed to potently inhibit these mutated forms of RET, thereby restoring therapeutic efficacy. Compounds such as TPX-0046, APS03118, and LOX-18228 have demonstrated preclinical activity against various RET resistance mutations, including those at the G810 and V804 positions bioscientifica.comasco.orgpatsnap.com. These novel inhibitors often feature unique binding modes that allow them to effectively engage with mutated RET kinases, offering a potential solution for patients who develop resistance to current therapies patsnap.comaacrjournals.org.

Table 1: Key RET Resistance Mutations and Investigational Next-Generation Inhibitors

| Resistance Mutation | Targeted Next-Generation Inhibitors | Notes |

| G810R/S/C/V | TPX-0046, APS03118, LOX-18228, TAS0953/HM06 | These mutations are at the solvent front and can cause steric hindrance to Pralsetinib binding. |

| V804M/L/E | APS03118, LOX-18228, TAS0953/HM06 | These are "gatekeeper" mutations that can confer resistance to earlier RET inhibitors. |

| Y806C/N | APS03118, LOX-18228 | Hinge region mutations that have been identified as mediators of resistance. |

| V738A | APS03118, LOX-18228 | Beta-2 strand mutations also implicated in resistance. |

| L730V/I | LOX-18228 (retains sensitivity) | "Roof" solvent front mutations that may show differential sensitivity to various inhibitors. |

Combinatorial Therapeutic Approaches with Pralsetinib

Combining Pralsetinib with other agents is another strategic avenue to enhance anti-tumor activity and overcome resistance. Preclinical studies have explored combinations of RET inhibitors with drugs targeting parallel signaling pathways that may become activated upon RET inhibition, such as inhibitors of the PI3K/AKT/mTOR pathway mdpi.com. For instance, combining a multi-kinase inhibitor like cabozantinib (B823) with an mTOR inhibitor (everolimus) showed synergistic effects in preclinical models of RET-driven lung cancer mdpi.com. Further research is investigating combinations with agents that modulate the tumor microenvironment or enhance immune responses, although specific data for Pralsetinib in these contexts are still emerging.

Tissue-Agnostic Targeting of RET Fusions in Diverse Cancer Models

The identification of RET fusions as oncogenic drivers across a wide array of solid tumors has paved the way for tissue-agnostic therapeutic strategies aacrjournals.orgsciencedaily.comresearchgate.netnih.govspringernature.com. Pralsetinib, as a potent and selective RET inhibitor, has demonstrated significant anti-tumor activity in patients with RET fusion-positive cancers, irrespective of their tissue of origin sciencedaily.comresearchgate.netnih.gov. Clinical trials have shown responses in diverse tumor types, including lung cancer, thyroid cancer, pancreatic cancer, cholangiocarcinoma, and others sciencedaily.comresearchgate.netspringernature.comnih.govnih.govcancernetwork.com. This pan-cancer efficacy validates RET as a target that can be addressed by Pralsetinib across various histologies, highlighting its potential as a versatile therapeutic option for a broad patient population with RET-altered malignancies.

Table 2: Prevalence of RET Fusions in Various Cancer Types

| Cancer Type | Estimated Frequency of RET Fusions | Primary Fusion Partners | References |

| Non-Small Cell Lung Cancer (NSCLC) | ~0.7% - 2% | KIF5B, CCDC6, NCOA4 | springernature.comnih.govnih.govascopubs.orgaacrjournals.orgcstonepharma.com |

| Thyroid Papillary Carcinoma | ~9.09% | CCDC6, NCOA4 | springernature.comnih.gov |

| Colorectal Carcinoma | ~0.2% | NCOA4 | springernature.comnih.govascopubs.org |

| Breast Carcinoma | ~0.1% | NCOA4 | springernature.comnih.gov |

| Pancreatic Carcinoma | <1% | springernature.comnih.gov | |

| Cholangiocarcinoma | <1% | springernature.comnih.gov | |

| Ovarian Carcinoma | <1% | springernature.comnih.gov | |

| Carcinoma of Unknown Primary | ~10.3% (in a specific cohort) | nih.gov |

Pharmacogenomics and Mechanistic Biomarker Discovery in Pralsetinib Response and Resistance

Pharmacogenomics aims to understand how an individual's genetic makeup influences their response to drugs, including efficacy and toxicity. For Pralsetinib, research is focused on identifying genetic biomarkers that can predict patient response and anticipate the development of resistance uspharmacist.comfda.govpharmgkb.org. This involves analyzing genomic data from tumors and patients to uncover specific RET alterations, co-occurring mutations, or pathway dysregulations that correlate with treatment outcomes. For example, the presence of specific RET fusion partners or the acquisition of secondary RET mutations are critical determinants of response and resistance bioscientifica.comresearchgate.netnih.govbioscientifica.com. Mechanistic studies are also crucial for identifying novel biomarkers that can guide treatment decisions, predict resistance mechanisms, and inform the development of combination strategies or next-generation inhibitors nih.govbioscientifica.comuspharmacist.comresearchgate.net.

Repurposing Investigations: Pralsetinib in Non-Oncological Contexts (e.g., Antiviral Activity)

While Pralsetinib is primarily developed for oncological indications, the broad kinase inhibitory profile of targeted therapies sometimes leads to exploration in other disease areas. Preliminary investigations are exploring Pralsetinib's potential in non-oncological contexts, such as its activity against viral infections researcher.life. Kinases play vital roles in the life cycle of many viruses, and inhibiting specific viral kinases or host cell kinases essential for viral replication could offer therapeutic benefits. However, research into Pralsetinib's antiviral activity is in its nascent stages, and further studies are required to elucidate any potential mechanisms and clinical relevance.

Q & A

Q. How can researchers ethically balance patient-derived data usage with privacy in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.